molecular formula C6H8N2OS B8800097 2-(Dimethylamino)thiazole-4-carbaldehyde CAS No. 521956-44-5

2-(Dimethylamino)thiazole-4-carbaldehyde

Cat. No. B8800097
CAS RN: 521956-44-5
M. Wt: 156.21 g/mol
InChI Key: SFDWLPDBMMOKOX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)thiazole-4-carbaldehyde is a thiazole aldehyde derivative . Thiazoles are important heterocyclics exhibiting boundaryless biological activities .


Synthesis Analysis

This compound undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .


Molecular Structure Analysis

The molecular formula of 2-(Dimethylamino)thiazole-4-carbaldehyde is C6H8N2OS .


Chemical Reactions Analysis

Thiazoles, including 2-(Dimethylamino)thiazole-4-carbaldehyde, are known to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes are greatly affected by the substituents on a particular position of the thiazole ring .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Dimethylamino)thiazole-4-carbaldehyde is 156.21 .

Mechanism of Action

The mechanism of action of thiazoles is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, including 2-(Dimethylamino)thiazole-4-carbaldehyde, to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

CAS RN

521956-44-5

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-(dimethylamino)-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C6H8N2OS/c1-8(2)6-7-5(3-9)4-10-6/h3-4H,1-2H3

InChI Key

SFDWLPDBMMOKOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CS1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-aminothiazole (30 g, 0.3 mmol) in conc. hydrochloric acid (150 mL) at 0° C. was added dropwise a saturated solution of sodium nitrite (20.7 g) in water. After 75 minutes at 0° C., cuprous chloride (29.7 g) was added portionwise and the mixture stirred at 0° C. for a further 150 minutes. The mixture was neutralised with conc. sodium hydroxide solution and partitioned between diethyl ether and water. The organic phase was washed with brine, dried over sodium sulphate and evaporated in vacuo to afford 2-chlorothiazole as an oil. To a solution of 2-chlorothiazole (15.9 g, 133 mmol) in THF (200 mL) at −74° C. was added n-BuLi (1.6M in hexane, 90 mL). After 10 minutes, a solution of DMF (14 mL) in THF (90 mL) was added and the mixture allowed to attain room temperature over 2 hours. The mixture was then poured slowly into hydrochloric acid (2M, 400 mL), basified with ammonium hydroxide and extracted with dichloromethane (2×300 mL). The combined organic fractions were dried over sodium sulphate and evaporated in vacuo to afford 2chloro-thiazol4-carboxaldehyde as a solid. A mixture of 2chloro-thiazole-4-carboxaldehyde (20 g) in 2.5% aqueous THF (400 mL) and dimethylamine (13 g, 2.5 equiv.) in THF (150 mL) were combined and stirred at room temperature for 16 hours. The solvent was evaporated in vacuo, the residue partitioned between water and dichloromethane and the organic layer dried over sodium sulphate. Evaporation of the solvent afforded the title compound as a solid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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